molecular formula C11H14N4S B4817713 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine

5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine

Cat. No.: B4817713
M. Wt: 234.32 g/mol
InChI Key: GDHYSCYQEMHTTB-UHFFFAOYSA-N
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Description

5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine (CID 1644304 ) is a chemical compound for research and development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. 1,2,4-Triazole derivatives are a significant class of heterocyclic compounds in medicinal and agricultural research . Sulfur-containing triazole analogs, in particular, are investigated for their diverse biological activities . These activities may include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects, making the 1,2,4-triazole-3-thiol core a valuable scaffold in drug discovery . The structure-activity relationship (SAR) studies indicate that modifications to the triazole ring, such as the addition of various substituents, can greatly influence the compound's biological properties and potency . Researchers are exploring these compounds for their potential as enzyme inhibitors and their use in creating metal-organic frameworks and functional materials . As a research chemical, this compound serves as a key intermediate for synthesizing more complex molecules and for various pharmacological and biochemical studies.

Properties

IUPAC Name

3-(3-phenylpropylsulfanyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c12-10-13-11(15-14-10)16-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHYSCYQEMHTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCSC2=NNC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate thiosemicarbazides followed by alkylation reactions. One common method involves the reaction of 4-arylthiosemicarbazides with hydrazine and carbon disulfide, followed by cyclization to form the triazole ring . The resulting triazole-thiol can then be alkylated with 3-phenylpropyl halides under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

The compound has shown potential in several areas:

1. Antimicrobial Activity

  • Mechanism : Triazole derivatives, including this compound, are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.
  • Case Study : A study demonstrated that similar triazole compounds exhibited significant antifungal activity against various strains of Candida and Aspergillus species, suggesting that 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine may possess similar properties .

2. Anticancer Properties

  • Mechanism : Triazoles can induce apoptosis in cancer cells through the inhibition of specific signaling pathways.
  • Case Study : Research on triazole derivatives has shown promise in inhibiting tumor growth in vitro and in vivo models. For instance, a derivative with a similar structure was noted for its ability to reduce the viability of breast cancer cells by inducing cell cycle arrest .

3. Agricultural Applications

  • Mechanism : The compound can act as a fungicide or herbicide due to its ability to disrupt metabolic pathways in target organisms.
  • Case Study : Triazole compounds have been utilized effectively in agricultural settings to manage fungal diseases in crops. Studies indicate that these compounds can enhance plant resistance to pathogens when applied as foliar treatments .

The biological activity of 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine is primarily attributed to its structural similarity to other triazole compounds known for their pharmacological properties.

Table: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
AntifungalInhibition of ergosterol biosynthesis
AnticancerInduction of apoptosis via signaling pathway inhibition
FungicideDisruption of metabolic pathways in fungi

Synthesis and Preparation Methods

The synthesis of 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine typically involves:

  • Starting Materials :
    • 3-phenylpropyl chloride
    • 4H-1,2,4-triazol-3-amine
  • Reaction Conditions :
    • Anhydrous conditions are maintained using solvents like dimethylformamide (DMF).
    • The sulfanylation step involves reacting the starting materials with a suitable sulfanylation agent.
  • Purification Techniques :
    • The final product is purified using recrystallization or column chromatography methods .

Mechanism of Action

The mechanism of action of 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine involves interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, leading to inhibition or activation of biological processes. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Key Analogs:
  • 5-[(2,4-Dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine (): Structure: Features a 2,4-dichlorobenzyl group instead of 3-phenylpropyl. Molecular weight: 275.15 g/mol . Applications: Often explored in antimicrobial and anticancer research due to halogenated aromatic motifs .
  • 3-Methylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine ():

    • Structure : Contains a methylsulfanyl group and a phenyl substituent on the triazole.
    • Impact : The smaller methyl group reduces steric hindrance, favoring planar molecular conformations (dihedral angle: 2.3° between phenyl and triazole planes). This rigidity may improve crystallinity but limit solubility .
  • 5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives (): Structure: Pyridinyl group at the 5-position and variable alkyl/aryl sulfanyl groups (e.g., 3-chlorobenzyl in compound 9). Synthesis: Prepared via S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with alkyl halides in alkaline methanol (yields up to 88%) . Bioactivity: Demonstrated fungicidal and herbicidal activities in analogs with trifluoromethylpyrazole substituents .
Comparison with Target Compound:

The 3-phenylpropylsulfanyl group in the target compound introduces a bulky, lipophilic side chain compared to smaller alkyl or halogenated benzyl groups. This may:

  • Enhance membrane permeability due to increased hydrophobicity.
  • Alter target binding in biological systems via van der Waals interactions with hydrophobic pockets.

Physicochemical and Spectral Properties

  • Molecular Weight and logP :

    • Target compound (estimated): ~300 g/mol (based on C₁₅H₁₈N₄S), higher than dichlorobenzyl analogs (275 g/mol) .
    • logP: Expected to be higher than methylsulfanyl derivatives due to the phenylpropyl chain, favoring blood-brain barrier penetration .
  • Spectral Characterization :

    • 1H/13C NMR : Similar to analogs, signals for aromatic protons (δ 7.2–7.8 ppm), triazole carbons (δ 150–160 ppm), and sulfanyl methylene groups (δ 2.5–3.5 ppm) would be observed .

Biological Activity

5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound, characterized by its sulfanyl and triazole moieties, has been investigated for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. The following sections delve into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine is C11H14N4SC_{11}H_{14}N_4S, with a molecular weight of approximately 238.32 g/mol. Its structure includes a triazole ring that is known to interact with various biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Triazoles are known to inhibit enzymes such as lanosterol 14α-demethylase, which is crucial in ergosterol biosynthesis in fungi.
  • Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, particularly those related to cancer cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Fungal Inhibition : Triazoles are potent antifungal agents due to their ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. Studies have shown that similar compounds demonstrate effective antifungal activity against various strains of fungi.

Anticancer Activity

The anticancer potential of 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine has been explored in several studies:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) have shown that triazole derivatives can induce apoptosis and inhibit cell proliferation. For example, a related compound demonstrated an IC50 value of 6.2 μM against HCT116 cells .

Anticonvulsant Activity

Triazoles have also been evaluated for their anticonvulsant properties. Research has indicated that certain triazole derivatives can protect against seizures induced by pentylenetetrazole (PTZ), suggesting potential for the treatment of epilepsy .

Case Studies and Research Findings

StudyCompound TestedActivityResults
Various triazolesAnticonvulsantCompound 3 showed ED50 = 1.4 mg/kg compared to diazepam (ED50 = 1.2 mg/kg).
Triazole derivativesAnticancerActive against HCT116 cells with IC50 = 6.2 μM; MCF-7 cells showed IC50 = 43.4 μM.
TriazolethionesAntimicrobialDemonstrated significant antibacterial activity against pathogenic bacteria compared to standard drugs.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via S-alkylation of 4-amino-1,2,4-triazole-3-thiol precursors with 3-phenylpropyl halides in alkaline methanol at room temperature. Optimization includes adjusting molar ratios (e.g., 1:1 thiol-to-alkyl halide), NaOH concentration (1.03 mmol per 200 mg substrate), and reaction duration (typically 3–6 hours). Monitoring via TLC and purification via recrystallization (e.g., DMSO/water mixtures) enhances purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this triazole derivative?

  • Methodology : 1H/13C-NMR resolves aromatic protons (δ 7.2–7.5 ppm for phenyl groups) and thioether linkages (δ 2.5–3.0 ppm for -SCH2-). FT-IR confirms amine (-NH2, ~3400 cm⁻¹) and triazole ring (C=N, ~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C11H13N4S: 249.0912 Da) .

Q. How is the compound’s inhibitory activity against enzymes like tyrosinase evaluated?

  • Methodology : Use a colorimetric assay with L-DOPA as the substrate. Measure absorbance at 475 nm to quantify diphenolase inhibition. Conduct experiments in triplicate at varying concentrations (e.g., 10–100 µM) and calculate IC50 values using nonlinear regression. Positive controls (e.g., kojic acid) validate assay reliability .

Q. What crystallographic methods elucidate the compound’s molecular conformation?

  • Methodology : Single-crystal X-ray diffraction determines bond angles (e.g., C-S-C ~105°) and dihedral angles between triazole and phenyl rings (e.g., <5° for planar conformers). Hydrogen bonding networks (e.g., N-H···N interactions) are analyzed via Mercury software .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substituents) influence bioactivity and physicochemical properties?

  • Methodology : Introduce electron-withdrawing groups (e.g., -F) via halogenated alkyl halides during S-alkylation. Compare logP values (e.g., fluorinated analogs show increased lipophilicity by ~0.5 units) and IC50 shifts (e.g., 10-fold improvement in tyrosinase inhibition). QSAR models correlate substituent electronic parameters (Hammett σ) with activity .

Q. What mechanistic insights explain the compound’s enzyme inhibition?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses in tyrosinase’s active site. Validate via kinetic studies (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Fluorescence quenching assays quantify protein-ligand binding constants (e.g., Kd ~5 µM) .

Q. How can contradictions in bioactivity data between structural analogs be resolved?

  • Methodology : Systematically vary substituents (e.g., -Cl, -Br, -CF3) and assess activity across multiple assays (e.g., antimicrobial, anticancer). Use ANOVA to identify statistically significant trends (p<0.05). Cross-validate with in silico ADMET predictions to rule out pharmacokinetic confounders .

Q. What strategies mitigate challenges in scaling up synthesis without compromising purity?

  • Methodology : Transition from batch to flow chemistry for controlled mixing and temperature regulation. Optimize solvent systems (e.g., ethanol/water vs. DMF) to enhance yield (>85%) and reduce byproducts. Implement inline PAT (Process Analytical Technology) for real-time HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine

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